molecular formula C15H32N2O4 B1339962 Boc-DODA CAS No. 275823-77-3

Boc-DODA

Cat. No.: B1339962
CAS No.: 275823-77-3
M. Wt: 304.43 g/mol
InChI Key: KBKPMBHJVGMJKX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boc-DODA is a linker containing a Boc-protected amino group and a terminal amine . The primary targets of this compound are the amino groups in various biochemical reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mode of Action

The mode of action of this compound involves the interaction of the compound with its targets, primarily amino groups. The Boc group in this compound is stable towards most nucleophiles and bases . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving amino groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Pharmacokinetics

Boc sciences’ clinical pharmacokinetics laboratory specializes in in vivo pk studies for drug candidates . They conduct clinical PK studies to demonstrate the drug ADME processes in the body over time through the analysis of biological samples and pharmacokinetic/pharmacodynamic (PK/PD) modeling data .

Result of Action

The result of this compound’s action is the formation of Boc-protected amines and amino acids . The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Action Environment

For instance, the Boc group in this compound can be deprotected under mild acidic conditions . Therefore, the pH of the environment could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DODA typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile . The Boc group can be deprotected under mild acidic conditions, such as with trifluoroacetic acid in dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reagents and solvents used are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Boc-DODA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DODA is unique due to its acid-labile Boc protecting group, which can be easily removed under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKPMBHJVGMJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559547
Record name tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275823-77-3
Record name tert-Butyl {3-[4-(3-aminopropoxy)butoxy]propyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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